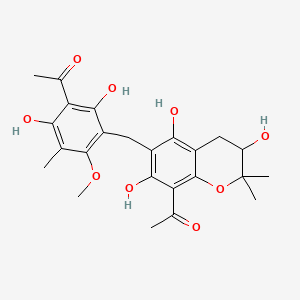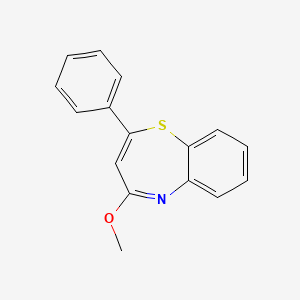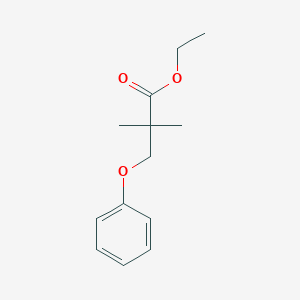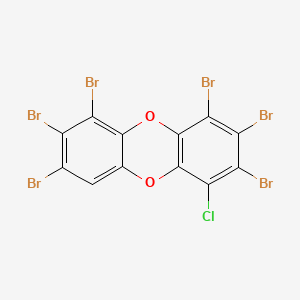
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene is a halogenated polycyclic aromatic compound It is characterized by the presence of six bromine atoms and one chlorine atom attached to an oxanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene typically involves the bromination and chlorination of oxanthrene. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxanthrene derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is used in the development of advanced materials, such as flame retardants and electronic components.
Wirkmechanismus
The mechanism of action of 2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene involves its interaction with specific molecular targets. The halogen atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include halogen bonding and π-π interactions with aromatic systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6,7-Hexabromo-1-chlorooxanthrene: Similar structure but different bromination pattern.
2,3,4,6,7,8-Hexachloro-1-bromooxanthrene: Chlorine atoms replace bromine atoms.
2,3,4,6,7,8-Hexafluoro-1-chlorooxanthrene: Fluorine atoms replace bromine atoms.
Uniqueness
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
107207-38-5 |
|---|---|
Molekularformel |
C12HBr6ClO2 |
Molekulargewicht |
692.0 g/mol |
IUPAC-Name |
2,3,4,6,7,8-hexabromo-1-chlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12HBr6ClO2/c13-2-1-3-10(7(17)4(2)14)21-11-8(18)5(15)6(16)9(19)12(11)20-3/h1H |
InChI-Schlüssel |
JWEVGBXKKARMME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


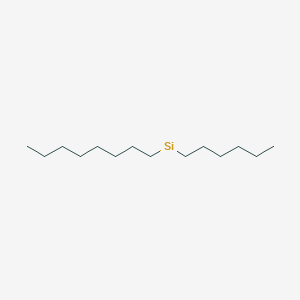


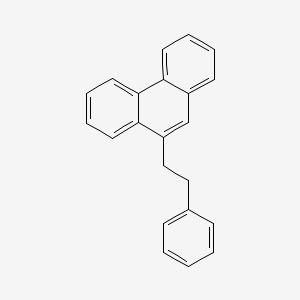



![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)

![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)
